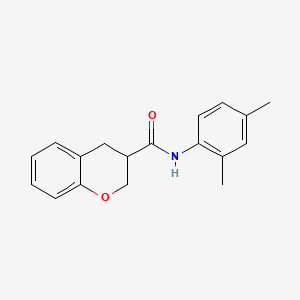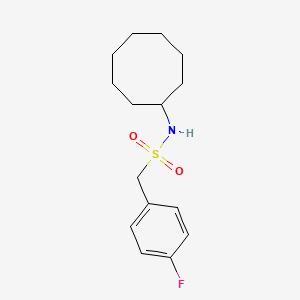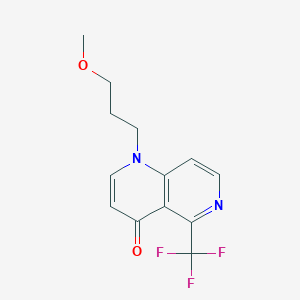
N-(2,4-dimethylphenyl)-3-chromanecarboxamide
Overview
Description
N-(2,4-dimethylphenyl)-3-chromanecarboxamide, also known as DMCC, is a chemical compound that belongs to the class of chromanecarboxamides. DMCC has been studied extensively in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3-chromanecarboxamide is not fully understood. However, studies have suggested that N-(2,4-dimethylphenyl)-3-chromanecarboxamide exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(2,4-dimethylphenyl)-3-chromanecarboxamide has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-chromanecarboxamide has been shown to exhibit various biochemical and physiological effects. In cancer research, N-(2,4-dimethylphenyl)-3-chromanecarboxamide has been shown to inhibit cancer cell growth and induce apoptosis by modulating various signaling pathways. In neuroprotection research, N-(2,4-dimethylphenyl)-3-chromanecarboxamide has been shown to protect neurons against oxidative stress and reduce neuroinflammation. N-(2,4-dimethylphenyl)-3-chromanecarboxamide also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2,4-dimethylphenyl)-3-chromanecarboxamide has been shown to have antioxidant properties by activating the Nrf2/ARE pathway.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-3-chromanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potential therapeutic properties in various scientific research fields. However, N-(2,4-dimethylphenyl)-3-chromanecarboxamide also has limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential fully.
Future Directions
There are several future directions for N-(2,4-dimethylphenyl)-3-chromanecarboxamide research. In cancer research, further studies are needed to determine the efficacy of N-(2,4-dimethylphenyl)-3-chromanecarboxamide in vivo and to identify the specific types of cancer that N-(2,4-dimethylphenyl)-3-chromanecarboxamide may be effective against. In neuroprotection research, further studies are needed to determine the optimal dosage and treatment duration of N-(2,4-dimethylphenyl)-3-chromanecarboxamide and to investigate its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,4-dimethylphenyl)-3-chromanecarboxamide fully and to identify other potential therapeutic applications of N-(2,4-dimethylphenyl)-3-chromanecarboxamide.
Scientific Research Applications
N-(2,4-dimethylphenyl)-3-chromanecarboxamide has been studied in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory properties. N-(2,4-dimethylphenyl)-3-chromanecarboxamide has shown potential as a therapeutic agent in cancer research due to its ability to inhibit cancer cell growth and induce apoptosis. In neuroprotection research, N-(2,4-dimethylphenyl)-3-chromanecarboxamide has been shown to protect neurons against oxidative stress and reduce neuroinflammation. N-(2,4-dimethylphenyl)-3-chromanecarboxamide also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12-7-8-16(13(2)9-12)19-18(20)15-10-14-5-3-4-6-17(14)21-11-15/h3-9,15H,10-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDRFMMRAWTOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3OC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-acetylphenyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4854273.png)
![7-amino-2-(benzylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4854279.png)
![6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4854288.png)
![2-[3-(2,4-dichlorophenoxy)propyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4854303.png)
![2-[5-(4-butoxy-3-methoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B4854306.png)

![4-bromo-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4854309.png)
![N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4854317.png)
![{4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}acetic acid](/img/structure/B4854325.png)
![4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4854333.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4854340.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide](/img/structure/B4854349.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxy-6-nitrophenyl acetate](/img/structure/B4854356.png)
